An In-depth Technical Guide to 6-Phenyldodecane: Chemical Properties and Structure
An In-depth Technical Guide to 6-Phenyldodecane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Phenyldodecane is an organic compound characterized by a dodecane chain substituted with a phenyl group at the sixth carbon position.[1][2] This structure, consisting of a long aliphatic chain and an aromatic ring, imparts amphiphilic properties to the molecule, making it of interest in various chemical applications, including as a solvent or an intermediate in organic synthesis.[1] Understanding its chemical and physical properties is crucial for its effective application and for predicting its behavior in different chemical environments.
Chemical Structure and Identification
The molecular structure of 6-phenyldodecane consists of a twelve-carbon aliphatic chain with a benzene ring attached to the sixth carbon atom.[1]
Below is a diagram illustrating the logical identification flow for 6-phenyldodecane, from its common name to its detailed structural representations.
Caption: Identification of 6-Phenyldodecane
Structural and Chemical Identifiers
A comprehensive list of identifiers for 6-phenyldodecane is provided in the table below for easy reference and data integration.
| Identifier | Value | Reference |
| IUPAC Name | dodecan-6-ylbenzene | [2][3] |
| CAS Number | 2719-62-2 | [2][4] |
| Molecular Formula | C18H30 | [1][2] |
| Molecular Weight | 246.43 g/mol | [2][5] |
| Canonical SMILES | CCCCCCC(CCCCC)C1=CC=CC=C1 | [1][2] |
| InChI | InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 | [1][2] |
| InChIKey | ZYHJQFMTTFCBKH-UHFFFAOYSA-N | [1][2] |
| Synonyms | Benzene, (1-pentylheptyl)-; (1-Pentylheptyl)benzene; Dodecane, 6-phenyl- | [1][2][5] |
Physicochemical Properties
The physicochemical properties of 6-phenyldodecane are summarized in the table below. These properties are essential for predicting its behavior in various applications, from reaction kinetics to environmental fate.
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Vapor Pressure | 0.000584 mmHg | [2] |
| Refractive Index | 1.4852 @ 20 °C | [6] |
| Solubility | Low solubility in water; good solubility in organic solvents | [1] |
Synthesis and Reactivity
Synthesis
Linear alkylbenzenes (LABs) like 6-phenyldodecane are typically synthesized via the alkylation of benzene with the corresponding olefin, in this case, dodecene.[7] This Friedel-Crafts alkylation reaction is generally catalyzed by strong acids. Historically, catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl3) have been employed.[7] However, due to the hazardous nature of these catalysts, research has shifted towards more environmentally friendly solid acid catalysts like zeolites.[7]
The reaction of benzene with 1-dodecene can lead to a mixture of phenyldodecane isomers, with the position of the phenyl group on the dodecane chain depending on the catalyst and reaction conditions.[7] The formation of 2-phenyldodecane is often the major product.[7]
Experimental Protocol: Detailed, specific experimental protocols for the high-yield synthesis of 6-phenyldodecane are not readily available in peer-reviewed literature. However, a general approach would involve the following steps:
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Reaction Setup: A reaction vessel would be charged with benzene and a suitable acid catalyst.
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Alkylation: Dodecene would be added to the mixture, and the reaction would proceed under controlled temperature and pressure.
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Quenching and Workup: The reaction would be quenched, followed by washing to remove the catalyst and any unreacted starting materials.
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Purification: The crude product would be purified, typically by fractional distillation, to isolate the 6-phenyldodecane isomer.
Reactivity
6-Phenyldodecane is a stable compound under normal conditions.[1] Its reactivity is characteristic of both aliphatic hydrocarbons and aromatic compounds. The dodecane chain can undergo free-radical substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.
Spectral Information
Spectroscopic data is crucial for the identification and characterization of 6-phenyldodecane.
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Mass Spectrometry (MS): GC-MS data is available for 6-phenyldodecane, which can be used for its identification in complex mixtures.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported, providing information about the carbon skeleton of the molecule.[2]
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[2]
Safety and Handling
As with many hydrocarbons, 6-phenyldodecane should be handled with appropriate safety precautions.[1]
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Handling: Avoid contact with skin and eyes.[8] Use in a well-ventilated area and avoid breathing vapors.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[8]
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Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.
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Disposal: Dispose of in accordance with local, state, and federal regulations.[8]
Conclusion
6-Phenyldodecane is an alkylbenzene with well-defined chemical and physical properties. This guide has summarized its key structural features, physicochemical data, and general synthetic approaches. The provided information serves as a valuable resource for scientists and researchers, enabling a better understanding of this compound for its potential applications in various fields of chemical research and development. Further research to delineate specific high-yield synthetic protocols and to explore its potential biological activities would be beneficial.
References
- 1. CAS 2719-62-2: 6-Phenyldodecane | CymitQuimica [cymitquimica.com]
- 2. 6-Phenyldodecane | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Benzene, (1-pentylheptyl)- [webbook.nist.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. 6-phenyldodecane - ChemInfo Public [recherche.chemikalieninfo.de]
- 7. researchgate.net [researchgate.net]
- 8. 6-phenyldodecane Safety Data Sheets(SDS) lookchem [lookchem.com]
